N,4-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, a sulfonamide group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with various reagents to form the quinoline scaffold . The sulfonamide group is then introduced through a sulfonation reaction, where the benzene ring is treated with sulfonyl chloride in the presence of a base . The final step involves the alkylation of the quinoline moiety with the sulfonamide-substituted benzene ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to accelerate the reaction rates and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can bind to metal ions, which can inhibit the activity of metalloenzymes . The sulfonamide group can interact with proteins, potentially inhibiting their function . These interactions can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at a different position.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both a quinoline moiety and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-9-16(10-8-13)24(22,23)20(2)12-15-11-14-5-3-4-6-17(14)19-18(15)21/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
SKNDKRDLRREUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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